全氟环己烷羧酸

描述

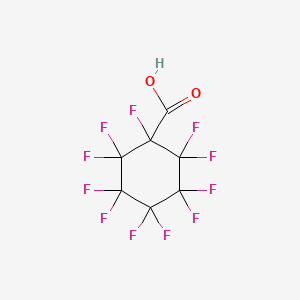

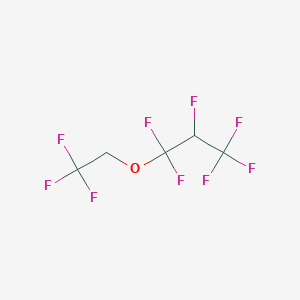

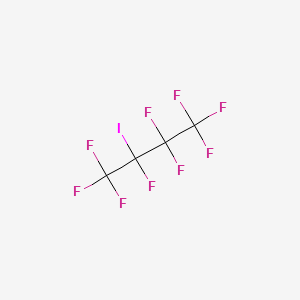

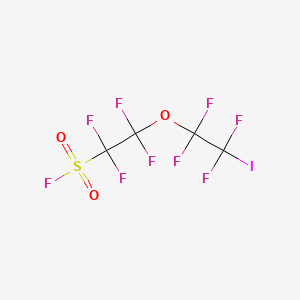

Perfluorocyclohexanecarboxylic acid is an organofluorine compound with the CAS Number: 374-88-9 . It has a molecular weight of 326.07 g/mol . The IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of Perfluorocyclohexanecarboxylic acid consists of a carboxyl group and a carbon chain, in which all possible binding sites are completely occupied by fluorine atoms . It contains a total of 21 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Perfluorocyclohexanecarboxylic acid has a molecular weight of 326.06 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 1 hydrogen bond donor count and 13 hydrogen bond acceptor counts . It has a rotatable bond count of 1 .科学研究应用

环境生物降解性

全氟环己烷羧酸作为多氟烷基化学品大家族的一部分,其环境归宿已得到研究。这些化学品可以降解为全氟烷基羧酸和磺酸,它们在环境中很持久。刘和阿文达诺 (2013) 的研究重点是这些化合物的生物降解性,揭示了在各种环境条件下微生物降解的潜力 (刘和阿文达诺, 2013).

人体尿液中的生物监测

如 Jurado-Sánchez 等人 (2014) 所示,监测人体尿液中的全氟烷基酸的能力是评估人类接触这些化合物的一项重大进展。他们的研究开发了一种检测尿液中全氟羧酸的方法,提供了对人类接触水平的见解 (Jurado-Sánchez 等人, 2014).

生态系统中的检测

De Silva 等人 (2011) 的研究报告了北美五大湖中存在环状全氟酸,如全氟乙基环己烷磺酸盐。这项研究强调了这些化合物对环境的普遍存在及其潜在的生态影响 (De Silva 等人, 2011).

大气来源和降解

Ellis 等人 (2004) 探讨了氟代端基醇的大气降解,这可能导致全氟羧酸的形成。这项研究提供了对导致这些酸广泛存在的大气途径的见解 (Ellis 等人, 2004).

环境基质的分析方法

Powley 等人 (2005) 开发了测定环境样品中全氟羧酸的方法,解决了在土壤、沉积物和污泥中准确定量这些化合物时遇到的分析挑战 (Powley 等人, 2005).

燃料电池中的应用

G. Eisman 的研究 (1990(1990) 讨论了全氟化膜在质子交换膜燃料电池中的应用。这些由全氟磺酸制成的膜对于质子传输和分离至关重要,突出了全氟化合物的工业应用 (Eisman, 1990).

室内来源和趋势

刘等人 (2014) 调查了地毯和服装等室内使用的消费品中全氟化学品的浓度。他们的研究结果表明,这些产品有可能导致室内环境污染 (刘等人, 2014).

美国人群的监测

Calafat 等人的研究 (2007) 调查了美国人群接触全氟羧酸的情况,突出了它们在一段时间内的广泛存在和接触水平的变化 (Calafat 等人, 2007).

作为环境来源的消费品

Vestergren 等人 (2015) 测量了进口消费品中的全氟烷基物质,估计了排放率及其对环境的影响。这项研究阐明了消费品在环境污染中的作用 (Vestergren 等人, 2015).

紫外光分解

陈等人 (2016) 探讨了使用 Pb 改性的二氧化钛和紫外光照射分解全氟辛酸的方法,为减轻这些酸对环境的污染提供了一种方法 (陈等人, 2016).

代谢组学和转录组学研究

丁等人 (2009) 对长期接触全氟十二烷酸的影响进行了研究,提供了对全氟羧酸在系统水平上的毒理机制的见解 (丁等人, 2009).

安全和危害

Perfluorocyclohexanecarboxylic acid poses a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

未来方向

Perfluorocyclohexanecarboxylic acid, as a part of the per- and poly-fluoroalkyl substances (PFAS) group, is a subject of ongoing research . Due to their persistence in the environment and potential health risks, there is a growing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . Modified nano-sized iron oxides are considered promising in the remediation of PFAS from contaminated soil and water .

Relevant Papers Several papers have been published on the topic of perfluorocarboxylic acids, including Perfluorocyclohexanecarboxylic acid . These papers discuss the environmental impact, removal techniques, and toxicological impacts of these compounds .

作用机制

Target of Action

Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .

Biochemical Pathways

Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .

Pharmacokinetics

Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .

Result of Action

Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluorocyclohexanecarboxylic acid. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .

生化分析

Biochemical Properties

Perfluorocyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with human serum albumin, forming a complex through electrostatic interactions and hydrogen bonding . This interaction can alter the protein’s conformation and affect its function. Additionally, perfluorocyclohexanecarboxylic acid can inhibit certain enzymes involved in fatty acid metabolism, leading to disruptions in metabolic processes .

Cellular Effects

Perfluorocyclohexanecarboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluorocyclohexanecarboxylic acid can lead to oxidative stress and inflammation in lung epithelial cells . It can also disrupt calcium signaling in immune cells, affecting their function and leading to immunotoxicity . These cellular effects highlight the potential health risks associated with perfluorocyclohexanecarboxylic acid exposure.

Molecular Mechanism

The molecular mechanism of action of perfluorocyclohexanecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to human serum albumin through electrostatic interactions and hydrogen bonding, altering the protein’s structure and function . Additionally, perfluorocyclohexanecarboxylic acid can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorocyclohexanecarboxylic acid can change over time due to its stability and degradation. Studies have shown that perfluorocyclohexanecarboxylic acid is highly stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to perfluorocyclohexanecarboxylic acid in in vitro and in vivo studies has been associated with chronic inflammation, oxidative stress, and disruptions in metabolic processes

Dosage Effects in Animal Models

The effects of perfluorocyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, the compound can cause mild disruptions in metabolic processes and immune function . At high doses, perfluorocyclohexanecarboxylic acid can lead to severe toxic effects, including liver and kidney damage, reproductive toxicity, and increased mortality . These dosage-dependent effects underscore the importance of understanding the safe exposure levels of perfluorocyclohexanecarboxylic acid.

Metabolic Pathways

Perfluorocyclohexanecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic flux and alterations in metabolite levels . Additionally, perfluorocyclohexanecarboxylic acid can affect lipid and amino acid metabolism, contributing to its overall biochemical effects . Understanding these metabolic pathways is crucial for assessing the compound’s impact on health.

Transport and Distribution

Within cells and tissues, perfluorocyclohexanecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to human serum albumin, facilitating its transport in the bloodstream . Additionally, perfluorocyclohexanecarboxylic acid can accumulate in various tissues, including the liver and kidneys, leading to potential toxic effects . These transport and distribution mechanisms are essential for understanding the compound’s overall impact on the body.

Subcellular Localization

Perfluorocyclohexanecarboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can disrupt fatty acid metabolism and induce oxidative stress . Additionally, perfluorocyclohexanecarboxylic acid can affect the localization of other biomolecules, further contributing to its biochemical effects . Understanding the subcellular localization of perfluorocyclohexanecarboxylic acid is crucial for elucidating its mechanism of action.

属性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)